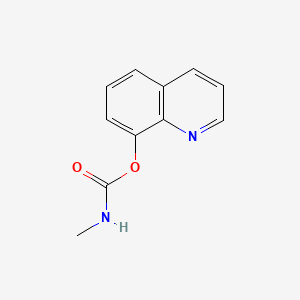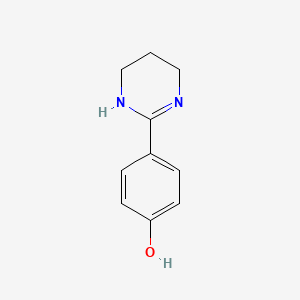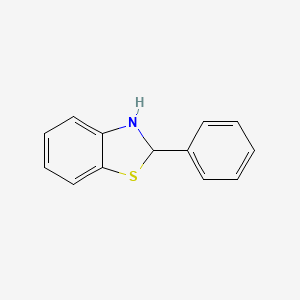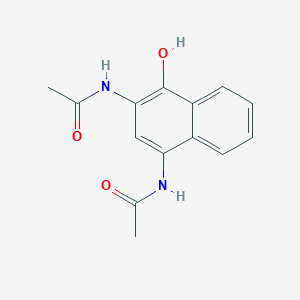
n,n'-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide: is a chemical compound with the molecular formula C20H14Cl2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 4-chloroaniline with terephthaloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Chemistry: N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide is used as a building block in the synthesis of various organic compounds. It is also employed in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications. Its structural properties make it a candidate for drug development and other medical applications .
Industry: In the industrial sector, N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has similar structural properties but with amino groups instead of chloro groups.
N,N’-Bis(4-methoxyphenyl)benzene-1,4-dicarboxamide: This variant contains methoxy groups, leading to different reactivity and applications.
Uniqueness: N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide is unique due to the presence of chloro groups, which impart specific reactivity and stability. This makes it particularly useful in applications where these properties are desired .
Properties
CAS No. |
7144-14-1 |
|---|---|
Molecular Formula |
C20H14Cl2N2O2 |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
BOIQMNIPQPPTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)


![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)

![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)

![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011881.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)




